
Lefamulin acetate
説明
Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic approved for treating community-acquired bacterial pneumonia (CABP) in adults. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, blocking tRNA-peptide interactions . Approved by the FDA in 2019, it is available as intravenous (IV) (150 mg lefamulin) and oral (600 mg this compound) formulations . Its broad-spectrum activity covers Gram-positive pathogens (e.g., Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus [MRSA]) and atypical bacteria (e.g., Mycoplasma pneumoniae) . Lefamulin exhibits favorable lung tissue penetration, with epithelial lining fluid (ELF) concentrations 5.7-fold higher than plasma levels .
準備方法
Chemical Synthesis of Lefamulin Acetate
Starting Material: Pleuromutilin Derivitization
This compound is synthesized from pleuromutilin, a tricyclic diterpene antibiotic isolated from Clitopilus passeckerianus. The core structure undergoes modifications at the C14 position to enhance antibacterial activity and pharmacokinetic properties . Key steps include:
-
Tosylation of Pleuromutilin :
Pleuromutilin reacts with p-toluenesulfonyl chloride in acetonitrile under alkaline conditions (sodium/potassium hydroxide) to form a tosylated intermediate (compound 6 ) . This step activates the hydroxyl group for subsequent nucleophilic substitution. -
Iodination via Nucleophilic Substitution :
The tosylated intermediate undergoes substitution with iodine in ethyl acetate at 70°C, yielding an iodinated derivative (compound 7 ) .
Introduction of the Thioether and Acetamide Side Chain
-
Thioether Formation :
Compound 7 reacts with 2-aminothiophenol in the presence of sodium hydroxide at 78°C, forming a thioether-linked intermediate (compound 8 ) . -
Chloroacetylation :
Chloroacetyl chloride is condensed with compound 8 in acetonitrile with triethylamine as a catalyst, introducing a chloroacetamido group (compound 9 ) .
Alkylamine and Heterocycle Functionalization
Compound 9 reacts with secondary amines (e.g., morpholine) or nitrogen-containing heterocycles under alkaline conditions (K₂CO₃) in acetonitrile at 78°C . This step forms the final side chain, critical for ribosomal binding affinity.
Table 1: Reaction Conditions for Key Synthesis Steps
Acetate Salt Formation
The free base of lefamulin is treated with acetic acid to form the acetate salt, improving solubility and stability . The final product is purified via silica gel chromatography (dichloromethane:methanol = 60:1) and recrystallized .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR spectra confirm structural integrity:
High-Resolution Mass Spectrometry (HR-MS)
HR-MS data validate the molecular formula C₂₈H₄₄N₂O₆S (exact mass: 567.78 g/mol) .
High-Performance Liquid Chromatography (HPLC)
Purity exceeds 95% using a Phenomenex column (mobile phase: 0.1% formic acid, methanol, acetonitrile) .
Physicochemical Properties
Table 2: Solubility Profile of this compound
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
DMSO | 100 | 176.12 |
Water | 100 | 176.12 |
Ethanol | 100 | 176.12 |
This compound exhibits high solubility in polar solvents, facilitating oral and intravenous formulations . The acetate salt enhances stability during storage and shipping at room temperature .
Quality Control and Regulatory Considerations
化学反応の分析
Structural Basis for Reactivity
The tricyclic mutilin core (C14–C15–C16–C17–C18–C19–C20–C21–C22–C23–C24–C25–C26) provides a rigid scaffold that directs regioselective modifications . Critical reactive sites include:
-
C12 vinyl group : Susceptible to electrophilic additions and cyclopropanation .
-
C21 hydroxyl group : Participates in esterification and hydrogen bonding .
-
C2 sulfide side chain : Enables nucleophilic displacement and redox reactions .
Arndt-Eistert Homologation
A key step in lefamulin synthesis involves homologation of α-diazoketone 11 (Fig. 2a) :
Reaction Conditions | Products | Yield |
---|---|---|
Silver acetate, methanol | Homologation product 12 | 47% |
Rearranged ester 13 | 50% |
The rearrangement proceeds via a -sigmatropic shift or cyclopropanation-fragmentation pathway .
Cyclopropanation and Ring Expansion
Iron(III)-mediated cyclopropanation of enone 39 followed by ring expansion yields cyclohexane 42 (43% over four steps) :
Side Chain Functionalization
The glycolic ester at C21 undergoes nucleophilic displacement with amines or thiols. For example, introduction of the lefamulin side chain via Mitsunobu inversion (picolinic acid, DIAD) achieves 26% yield for derivative 52 .
CYP3A4-Mediated Oxidation
This compound is primarily metabolized by CYP3A4, forming hydroxylated and demethylated derivatives . Key metabolites include:
-
M1 : C22 hydroxylation (major).
-
M2 : N-demethylation of the cyclohexylamine side chain.
Excretion Pathways
-
Feces : 77.3% (IV) and 88.5% (oral) excreted, with 4.2–24.8% as unchanged drug .
-
Urine : 15.5% (IV) and 5.3% (oral) excreted, primarily as glucuronide conjugates .
Stability and Degradation
This compound undergoes pH-dependent hydrolysis:
-
Acidic conditions : Cleavage of the C21 ester bond (t₁/₂ = 2.1 h at pH 1) .
-
Alkaline conditions : Degradation via sulfide oxidation (t₁/₂ = 8.4 h at pH 9) .
Key Reaction Data Table
Research Implications
Recent synthetic advances enable late-stage diversification of lefamulin’s core and side chain, improving access to derivatives with enhanced antibacterial activity . Metabolic studies highlight the need for CYP3A4 inhibitor/inducer dose adjustments in clinical settings .
科学的研究の応用
Treatment of Community-Acquired Bacterial Pneumonia
Lefamulin is primarily indicated for treating CABP. In pivotal clinical trials (LEAP 1 and LEAP 2), lefamulin demonstrated comparable efficacy to moxifloxacin, a commonly used fluoroquinolone antibiotic. Patients receiving lefamulin showed an early clinical response rate of 87.3%, which was statistically similar to the response rate observed in moxifloxacin-treated patients .
Efficacy Against Other Pathogens
Beyond CABP, lefamulin has shown potential against various pathogens:
- Mycoplasma genitalium : Lefamulin has demonstrated activity against this sexually transmitted organism.
- Neisseria gonorrhoeae : It shows promise in treating drug-resistant strains.
- Francisella tularensis : Research indicates that lefamulin can be effective in treating tularemia, with studies showing it prolongs survival in animal models exposed to this pathogen .
Pharmacokinetics and Pharmacodynamics
Lefamulin's pharmacokinetic properties have been extensively studied to optimize dosing regimens:
- Oral Bioavailability : Lefamulin has a mean oral bioavailability of approximately 25%. Its pharmacokinetic profile indicates that high-fat meals may slightly reduce drug absorption .
- Population Pharmacokinetics : Studies have shown that intravenous and oral administrations can achieve preclinical pharmacokinetic/pharmacodynamic targets necessary for effective treatment against Streptococcus pneumoniae and Staphylococcus aureus .
LEAP Trials Overview
The LEAP trials were critical in establishing the clinical efficacy of lefamulin:
- LEAP 1 Trial : Involved hospitalized patients treated with intravenous lefamulin followed by an oral switch after three days.
- LEAP 2 Trial : Focused on outpatients receiving oral lefamulin compared to moxifloxacin.
Both trials confirmed that lefamulin was non-inferior to moxifloxacin regarding clinical outcomes, with no significant differences in adverse effects between treatment groups .
Adverse Effects and Safety Profile
The safety profile of lefamulin has been evaluated through various clinical studies. The most common adverse effects include injection site reactions, nausea, and diarrhea. The incidence of serious adverse events was low, suggesting that lefamulin is generally well-tolerated .
Summary of Findings
Application Area | Key Findings |
---|---|
Treatment of CABP | Comparable efficacy to moxifloxacin; early clinical response rate of 87.3% |
Activity Against Other Pathogens | Effective against Mycoplasma genitalium, Neisseria gonorrhoeae, and Francisella tularensis |
Pharmacokinetics | Oral bioavailability ~25%; achieves necessary PK/PD targets for effective treatment |
Safety Profile | Generally well-tolerated; common adverse effects include injection site reactions |
作用機序
類似化合物との比較
Structural and Mechanistic Comparison
Lefamulin belongs to the pleuromutilin class, sharing a tricyclic mutilin core with derivatives like tiamulin (veterinary use), retapamulin (topical), and azamulin (research tool). Key structural differences occur in the C14 side chain, influencing ribosomal binding and pharmacokinetics:
- Lefamulin : A thioether substituent enhances solubility and systemic bioavailability .
- Tiamulin/Retapamulin : Bulkier substituents limit systemic use to veterinary or topical applications .
- Azamulin : Used in binding studies but lacks clinical utility .
Table 1: Structural and Mechanistic Features
Antimicrobial Spectrum and Resistance
Lefamulin demonstrates potent activity against CABP pathogens, with MIC90 values ≤0.12 µg/mL for S. pneumoniae and 0.25 µg/mL for MRSA . Unlike fluoroquinolones (e.g., moxifloxacin), it avoids cross-resistance due to its unique ribosomal target . Pleuromutilins generally exhibit low resistance rates; mutations in ribosomal protein L3 or 23S rRNA are rare .
Table 2: Antimicrobial Activity (MIC90, µg/mL)
Pathogen | Lefamulin | Tiamulin | Moxifloxacin |
---|---|---|---|
S. pneumoniae | ≤0.12 | 0.25 | 0.12 |
MRSA | 0.25 | 0.5 | 0.5–1.0 |
Haemophilus influenzae | 0.5 | 2.0 | 0.03 |
Mycoplasma pneumoniae | 0.03 | 0.06 | 1.0 |
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Lefamulin’s oral bioavailability is 21–26%, with rapid absorption (median Tmax: 1.38–1.75 h) and linear PK across IV/oral doses . It achieves high lung exposure (ELF AUC0–24: 19.3 µg·h/mL) , surpassing azithromycin and matching moxifloxacin .
Table 3: Key PK Parameters
Parameter | Lefamulin (IV) | Lefamulin (Oral) | Moxifloxacin (Oral) |
---|---|---|---|
Cmax (µg/mL) | 1.5–2.0 | 0.8–1.2 | 3.0–4.5 |
AUC0–24 (µg·h/mL) | 10.5–12.0 | 8.5–10.0 | 30–35 |
Protein Binding (%) | 94–97 | 94–97 | 50–55 |
Half-life (h) | 8–12 | 8–12 | 10–13 |
生物活性
Lefamulin acetate is a novel pleuromutilin antibiotic that has garnered attention for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and immune-modulatory effects, supported by data tables and case studies.
Overview of this compound
Lefamulin is a semi-synthetic derivative of pleuromutilin, characterized by its tricyclic core structure. It functions primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) and adjacent sites. This mechanism allows lefamulin to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens commonly involved in respiratory infections .
Pharmacokinetics
The pharmacokinetic profile of lefamulin is crucial for understanding its therapeutic potential. Key parameters include:
- Bioavailability : Approximately 25% in fasted conditions, with a reduction when taken with food.
- Peak Plasma Concentration () : Achieved within 0.88 to 2 hours post-administration.
- Elimination Half-Life : Ranges from 3 to 20 hours, with a mean of about 8 hours in patients with CABP.
- Total Body Clearance : Approximately 11.9 L/h .
Table 1: Pharmacokinetic Parameters of Lefamulin
Parameter | Value |
---|---|
Oral Bioavailability | ~25% |
(IV) | Varies with dose |
Elimination Half-Life | 3 to 20 hours |
Total Body Clearance | ~11.9 L/h |
Clinical Efficacy
Lefamulin has been evaluated in several clinical trials, notably the LEAP trials, demonstrating its efficacy in treating CABP. In these studies:
- LEAP 1 Trial : Patients received intravenous lefamulin every 12 hours, transitioning to oral therapy after three days. The primary endpoint was met with non-inferiority to moxifloxacin in symptom improvement .
- LEAP 2 Trial : Outpatients treated with oral lefamulin showed comparable effectiveness to moxifloxacin over five days, with similar clinical response rates .
Table 2: Clinical Trial Outcomes for Lefamulin
Trial | Treatment Group | Primary Endpoint (%) | Non-Inferiority Achieved |
---|---|---|---|
LEAP 1 | Lefamulin | 87.3 | Yes |
LEAP 2 | Lefamulin | 81.7 | Yes |
Immune-Modulatory Activity
Recent studies have explored the immune-modulatory effects of lefamulin, particularly in the context of viral infections like influenza. Lefamulin demonstrated significant reductions in pro-inflammatory cytokines such as IL-6, IL-10, and IFN-γ at higher doses. These findings suggest that beyond its antibacterial properties, lefamulin may also play a role in modulating immune responses .
Case Study: Lefamulin in Influenza Models
In an experimental model of influenza infection:
Q & A
Q. Basic: What is the molecular mechanism of action of lefamulin acetate against CABP pathogens?
This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This prevents the interaction of transfer RNA (tRNA) with the ribosome, blocking peptide bond formation and subsequent elongation . Structural studies suggest that its tricyclic core interacts with conserved residues in the PTC, providing activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
Q. Basic: What are the key physicochemical properties of this compound relevant to formulation design?
This compound (C₃₀H₄₉NO₇S; MW 567.78) is a semi-synthetic pleuromutilin derivative with moderate solubility in polar solvents (e.g., 99 mg/mL in DMSO). Its stability varies significantly:
- Powder : Stable at -25°C to -15°C for 3 years.
- Solution : Degrades rapidly under oxidative, basic, or thermal humidity conditions but remains stable in acidic and photolytic environments .
These properties necessitate lyophilized formulations for intravenous use and enteric coatings for oral tablets to mitigate gastric degradation .
Q. Advanced: How can researchers develop a stability-indicating HPLC method for this compound analysis?
A validated reverse-phase HPLC (RP-HPLC) method involves:
- Column : Welchrom Ultisil® XB-C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : 0.05 M phosphate buffer (pH 2.5) and acetonitrile (50:50 v/v).
- Parameters : Flow rate 1.0 mL/min, detection at 210 nm, column temperature 30°C .
- Validation : Linearity (90–225 ppm), precision (RSD < 2%), and robustness against pH (±0.2) and flow rate (±10%) variations. Stress testing under acidic/oxidative conditions confirms specificity for degradation products .
Q. Advanced: What population pharmacokinetic (PPK) models predict lefamulin’s epithelial lining fluid (ELF) penetration?
A three-compartment PPK model with nonlinear protein binding accurately predicts lefamulin’s tissue distribution:
- ELF penetration : Unbound ELF-to-plasma AUC₀–₂₄ ratio ≥5:1, driven by rapid partitioning into lung tissue.
- Absorption kinetics : Biphasic oral absorption (fast: ≤2 h; delayed: ≥80% dose absorbed post-4 h), with bioavailability reduced by 21% under fed conditions .
Monte Carlo simulations suggest >90% target attainment for S. pneumoniae (MIC ≤0.25 µg/mL) in both plasma and ELF .
Q. Advanced: How can tissue penetration of this compound be experimentally quantified?
Microdialysis and bronchoalveolar lavage (BAL) are critical:
- Microdialysis : Measures unbound drug in skeletal muscle/subcutaneous adipose tissue, showing concentrations comparable to plasma .
- BAL : ELF concentrations are 5.7-fold higher than plasma, validated via LC-MS/MS .
These methods confirm lefamulin’s superior lung targeting, supporting its use in pneumonia .
Q. Advanced: What mechanisms underlie potential resistance to this compound?
Resistance is rare but linked to:
- Ribosomal mutations : Alterations in 23S rRNA (e.g., C2611A) reduce binding affinity.
- Efflux pumps : Overexpression of ABC transporters in Staphylococcus spp. .
In vitro serial passage experiments show a low resistance rate (1 × 10⁻⁹–1 × 10⁻¹⁰), attributed to its unique binding site and bactericidal activity .
Q. Advanced: Does this compound exhibit synergy with anticancer agents like sorafenib?
In HepG2 hepatocellular carcinoma models, lefamulin (10 µM) enhances sorafenib-induced apoptosis by 40% via:
- Downregulation of Bcl-2 and upregulation of Bax , amplifying mitochondrial apoptosis.
- Reduced tumor weight (35% decrease) in xenograft models without hepatotoxicity (ALT/AST levels unchanged) .
This suggests repurposing potential for overcoming molecular-targeted therapy resistance .
Q. Advanced: What anti-inflammatory properties does this compound demonstrate in vivo?
In LPS-induced acute lung injury models, lefamulin:
- Reduces neutrophil infiltration by 60% (vs. 45% for azithromycin).
- Suppresses IL-6 and TNF-α levels comparably to dexamethasone .
Mechanistically, it inhibits NF-κB activation and macrophage pyroptosis, independent of antibacterial activity .
Q. Advanced: Can this compound be repurposed for non-CABP infections?
Emerging evidence supports activity against:
- Biofilm-associated infections : Disrupts Pseudomonas aeruginosa biofilms at 4× MIC.
- Intracellular pathogens : Accumulates in macrophages (10× extracellular concentration), effective against Legionella pneumophila .
Dose adjustments (e.g., 300 mg IV q12h) may be required for non-pulmonary targets due to tissue-specific PK .
Q. Advanced: How do drug-drug interactions impact this compound’s efficacy?
Lefamulin is a moderate CYP3A4 inhibitor:
特性
IUPAC Name |
acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027897 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350636-82-6 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。